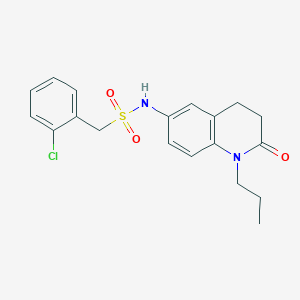

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(2-chlorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" is a derivative of methanesulfonanilide, characterized by the presence of a chlorophenyl group and a tetrahydroquinolinyl moiety. The structure of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide, N-(3,4-Dichlorophenyl)methanesulfonamide, and N-(2,5-Dichlorophenyl)methanesulfonamide, reveals that the orientation of the N—H bond is significant for biological activity, as it affects the molecule's ability to interact with receptor molecules through hydrogen bonding .

Synthesis Analysis

The synthesis of related methanesulfonanilides typically involves the formation of an amide bond between the sulfonamide group and the aromatic ring. The geometric parameters of these compounds are consistent with other members of the methanesulfonanilide family, with some variations in bond and torsion angles . The synthesis of the specific compound would likely follow a similar pathway, with particular attention to the regioselectivity of the chlorophenyl and tetrahydroquinolinyl groups.

Molecular Structure Analysis

Wissenschaftliche Forschungsanwendungen

Methane Generation from CO2 with Molecular Catalysts

Research has explored the use of rhenium tricarbonyl complexes for the electrochemical reduction of carbon dioxide to methane, highlighting the potential of molecular structures in converting CO2 to valuable C1-Cn products. These complexes have shown to catalyze the reduction of CO2 to carbon monoxide and methane, marking a step forward in developing homogeneous catalysts for challenging reactions such as methane generation from CO2. The study provides insights into the mechanistic aspects of CO2 reduction, proposing an efficient pathway for methane formation, which could aid in the development of more robust catalytic systems for CH4 production from CO2 (Nganga et al., 2021).

Formation and Reaction of N-acyl- and N-methanesulfonyl-derivatives

Another study delved into the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolin-ols, producing o-quinol acetates quantitatively. This research demonstrates the synthetic versatility of isoquinoline derivatives, providing a pathway for generating compounds with potential application in various fields, including medicinal chemistry (Hoshino et al., 2001).

Metal Mediated Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), showcasing the therapeutic potential of sulfonamide derivatives in the development of new drugs. These compounds displayed different inhibitory potencies depending on the metal form of Escherichia coli MetAP, emphasizing the importance of metal interactions in the inhibition mechanism. The findings suggest the utility of these sulfonamides in designing inhibitors for MetAP, a target for antibacterial and anticancer therapies (Huang et al., 2006).

Renal Vasodilation Activity and Structure-Activity Relationship

A series of tetrahydroisoquinoline derivatives exhibited potent DA1 agonistic activities, with one compound being identified as a potent renal vasodilator. This study highlights the potential of sulfonamide derivatives in the discovery and development of new drugs for cardiovascular diseases. The structure-activity relationship analysis contributes to understanding the molecular basis of their pharmacological actions, paving the way for the design of more effective renal vasodilators (Anan et al., 1996).

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDDOHNPIKBDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)